molecular formula C8H14ClNO B8639066 3-Chloro-6,6-dimethylazepan-2-one CAS No. 64442-17-7

3-Chloro-6,6-dimethylazepan-2-one

Cat. No.: B8639066
CAS No.: 64442-17-7
M. Wt: 175.65 g/mol
InChI Key: QZRIDTFRVLDPIJ-UHFFFAOYSA-N
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Description

This compound appears to involve a seven-membered azepanone ring with chloro and dimethyl substituents at positions 3 and 6, respectively. The evidence instead focuses on structurally distinct 3-chloro-substituted compounds, such as napyradiomycins and quinoxaline derivatives. For transparency, this article will address the limitations of the evidence and discuss related analogs where applicable.

Properties

CAS No.

64442-17-7

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

3-chloro-6,6-dimethylazepan-2-one

InChI

InChI=1S/C8H14ClNO/c1-8(2)4-3-6(9)7(11)10-5-8/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

QZRIDTFRVLDPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(=O)NC1)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several 3-chloro-substituted compounds with varying biological and chemical properties. While none directly match the azepanone core of 3-Chloro-6,6-dimethylazepan-2-one, the following comparisons are based on functional groups, substitution patterns, and bioactivity trends from the provided

3-Chloro-6,8-dihydroxy-α-lapachone (Compound 3)

  • Structure: A naphthoquinone derivative with chloro (C-3), hydroxy (C-6 and C-8), and α-lapachone backbone modifications .
  • Key Properties: Antibacterial Activity: Exhibited weak activity against Staphylococcus aureus (MIC >128 μg/mL), contrasting with other napyradiomycins (e.g., compounds 1–2, 4–9) that showed MIC values of 0.25–32 μg/mL against Gram-positive bacteria . Cytotoxicity: Unlike napyradiomycins 2, 4, 6, and 7, compound 3 lacked reported cytotoxicity against human cancer cell lines . Spectroscopic Data: UV, IR, NMR, and HRESIMS profiles were consistent with its substituted naphthoquinone structure .

Diethyl (3-Chloro-6,7-difluoro-1H-thiazolo[3,4-a]quinoxalin-1-ylidene) Malonate

  • Structure: A thiazoloquinoxaline derivative with chloro (C-3), difluoro (C-6,7), and malonate ester groups, synthesized for HIV/AIDS treatment .

Other Chloro-Substituted Analogs

  • 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam): A benzodiazepine derivative with a 2-chlorophenyl group. While structurally unrelated to azepanones, its purity and stability data (e.g., absence of impurities in analytical reports) highlight methodologies relevant for characterizing chloro-substituted heterocycles .
  • Chloroanilines (e.g., 3-Chloroaniline) :
    • Simple aromatic amines with industrial applications; their environmental persistence and toxicity (e.g., STORET codes 77286 for 3-chloroaniline) contrast with the bioactive napyradiomycins .

Limitations of Available Evidence

  • Structural Discrepancies: None of the referenced compounds share the azepanone core or substitution pattern of this compound.
  • Biological Data Gaps: For the discussed analogs, antibacterial and cytotoxic activities vary significantly (e.g., napyradiomycins vs.
  • Synthetic Methods: While outlines synthesis for a chloro-difluoroquinoxaline, azepanone-specific protocols (e.g., lactamization, chloro-substitution) are absent.

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